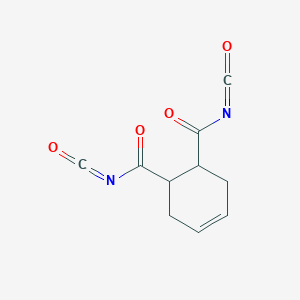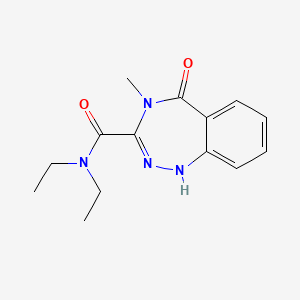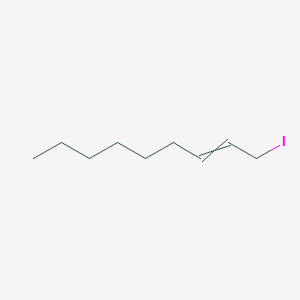
1-Iodonon-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Iodonon-2-ene is an organic compound that belongs to the class of alkenes It is characterized by the presence of an iodine atom attached to a non-2-ene structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Iodonon-2-ene can be synthesized through several methods. One common approach involves the iodination of non-2-ene using iodine and a suitable catalyst. The reaction typically takes place under mild conditions, often in the presence of a solvent such as methanol . Another method involves the use of N-iodosuccinimide (NIS) as the iodinating agent, which provides high selectivity and yields .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality and higher efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Iodonon-2-ene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as halides or amines, under appropriate conditions.
Addition Reactions: The double bond in this compound can participate in addition reactions with electrophiles, such as hydrogen halides or halogens.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or diols.
Common Reagents and Conditions:
Substitution: Reagents like sodium iodide in acetone can facilitate substitution reactions.
Addition: Hydrogen bromide or chlorine in the presence of a catalyst can be used for addition reactions.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (mCPBA) can be used for epoxidation.
Major Products:
Substitution: Formation of non-2-ene derivatives with different substituents.
Addition: Formation of vicinal dihalides or halohydrins.
Oxidation: Formation of epoxides or diols.
Applications De Recherche Scientifique
1-Iodonon-2-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme-catalyzed reactions involving alkenes.
Mécanisme D'action
The mechanism of action of 1-iodonon-2-ene involves its reactivity with various nucleophiles and electrophiles. The iodine atom, being a good leaving group, facilitates substitution reactions. The double bond allows for addition reactions, where electrophiles add across the double bond, leading to the formation of new products. The compound’s reactivity is influenced by the electronic and steric effects of the iodine atom and the double bond.
Comparaison Avec Des Composés Similaires
1-Bromonon-2-ene: Similar structure but with a bromine atom instead of iodine. It has different reactivity due to the difference in the leaving group ability of bromine versus iodine.
1-Chloronon-2-ene: Contains a chlorine atom, which also affects its reactivity and applications.
Non-2-ene: The parent alkene without any halogen substitution. .
Uniqueness: 1-Iodonon-2-ene is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties. The iodine atom’s larger size and better leaving group ability compared to bromine and chlorine make this compound particularly useful in certain synthetic applications.
Propriétés
Numéro CAS |
65689-00-1 |
|---|---|
Formule moléculaire |
C9H17I |
Poids moléculaire |
252.14 g/mol |
Nom IUPAC |
1-iodonon-2-ene |
InChI |
InChI=1S/C9H17I/c1-2-3-4-5-6-7-8-9-10/h7-8H,2-6,9H2,1H3 |
Clé InChI |
CJROWVFZQBPPFB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC=CCI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


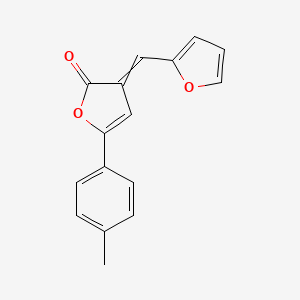
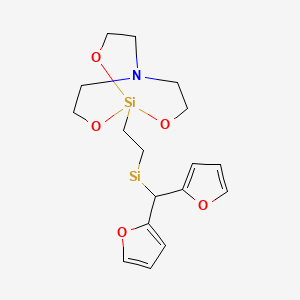
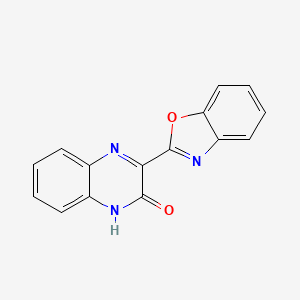
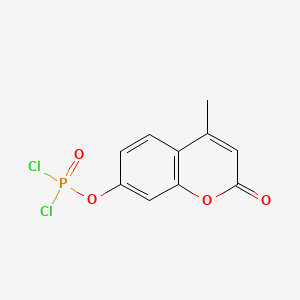

![4-[(3-Chlorophenyl)tellanyl]-N,N-dimethylaniline](/img/structure/B14488398.png)

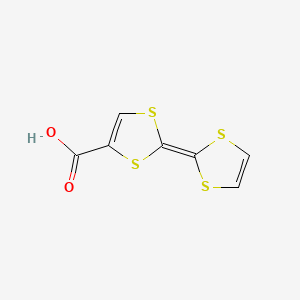
![2-(2,5-dimethylpyrrol-1-yl)-N-[(E)-hydrazinylidenemethyl]acetamide](/img/structure/B14488415.png)
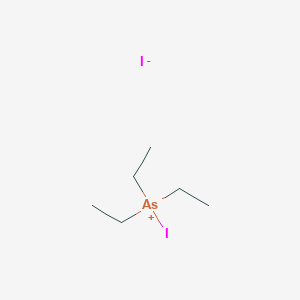
![1-[(2-Methoxyethyl)sulfanyl]prop-1-ene](/img/structure/B14488428.png)
![1,3,5-Trimethyl-2-[(phenylsulfanyl)methyl]benzene](/img/structure/B14488441.png)
